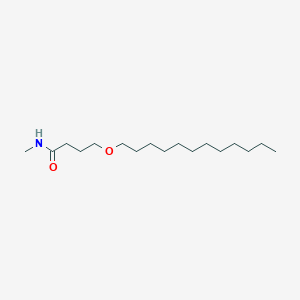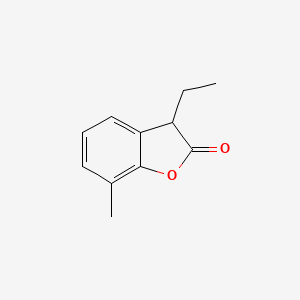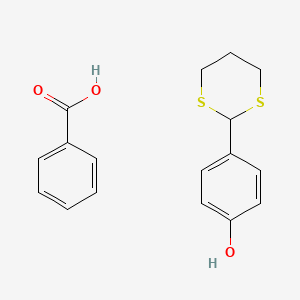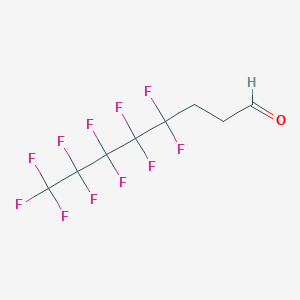![molecular formula C13H18O3 B12570751 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 188644-17-9](/img/structure/B12570751.png)
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound characterized by the presence of a phenylprop-2-en-1-yl group attached to an ethoxyethanol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenylprop-2-en-1-yl group and the ethylene glycol, resulting in the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-ol: A structurally similar compound with a simpler backbone, lacking the ethoxyethanol moiety.
2-Methyl-3-phenyl-2-propen-1-ol: Another related compound with a methyl group attached to the propenyl chain.
Uniqueness
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of aromatic and aliphatic elements, providing a versatile platform for various chemical modifications and applications. Its ethoxyethanol backbone enhances its solubility and reactivity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
188644-17-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-[2-(3-phenylprop-2-enoxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H18O3/c14-8-10-16-12-11-15-9-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12H2 |
InChI-Schlüssel |
KYRKFHALOJTSRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)

![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
